Rllft-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

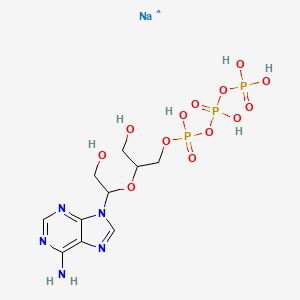

It is a protease-activated receptor 1 selective agonist that significantly increases the nociceptive threshold . This compound is primarily used in scientific research to study the biological activity and mechanisms of protease-activated receptors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rllft-NH2 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole, and the deprotection steps involve the use of trifluoroacetic acid .

Industrial Production Methods

While this compound is primarily synthesized for research purposes, industrial production methods would involve scaling up the solid-phase peptide synthesis process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Rllft-NH2 undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues, if present.

Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.

Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acid residues.

Applications De Recherche Scientifique

Rllft-NH2 is widely used in scientific research for various applications, including:

Chemistry: Studying the structure-activity relationships of protease-activated receptor 1 agonists.

Biology: Investigating the role of protease-activated receptors in cellular signaling and physiological processes.

Medicine: Exploring the potential therapeutic applications of protease-activated receptor 1 agonists in pain management and other conditions.

Industry: Developing new peptide-based drugs and therapeutic agents

Mécanisme D'action

Rllft-NH2 exerts its effects by binding to and activating protease-activated receptor 1. This receptor is a G protein-coupled receptor that is activated by proteolytic cleavage. Upon activation, the receptor initiates a signaling cascade that leads to various cellular responses, including changes in ion transport, secretion, and nociception .

Comparaison Avec Des Composés Similaires

Similar Compounds

TFLLR-NH2: A protease-activated receptor 1 selective agonist with a different amino acid sequence.

SFLLRN-NH2: Another protease-activated receptor 1 agonist with a different sequence.

SLIGRL-NH2: A protease-activated receptor 2 agonist with a different sequence

Uniqueness

Rllft-NH2 is unique due to its reversed amino acid sequence compared to TFLLR-NH2. This unique sequence allows it to serve as a control peptide in experiments studying the biological activity of protease-activated receptor 1 agonists .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPOBMZRIPLMBB-GFGQVAFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does RLLFT-NH2 help researchers understand the role of PAR1 in the mouse colon?

A1: The research paper [] investigates the role of PAR1 in regulating ion transport in the mouse colon. The researchers observed that activating PAR1 with TFLLR-NH2 led to a decrease in neurally evoked chloride secretion. To confirm that this effect was specifically due to PAR1 activation and not a non-specific effect of peptide binding, they utilized this compound. This reverse sequence peptide did not elicit the same decrease in chloride secretion, supporting the conclusion that the observed effect was indeed mediated by PAR1 activation [].

Q2: Besides the mouse colon, has this compound been used to study PAR1 in other organ systems?

A2: Yes, the second research paper [] utilizes this compound to study the role of PAR1 in a mouse model of prostatitis. Similar to its use in the colon study, this compound served as a negative control to confirm the specificity of the PAR1-activating peptide, TFLLR-NH2, in modulating inflammation in the prostate []. This highlights the versatility of this compound as a tool for studying PAR1 across various organ systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)

![Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)- (6CI)](/img/new.no-structure.jpg)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)